![molecular formula C19H20F2N2O2 B5976529 4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as DPCPX and is a selective antagonist of the adenosine A1 receptor.
Mécanisme D'action
DPCPX works by selectively blocking the A1 receptor, which is a G protein-coupled receptor that is activated by adenosine. The A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the effects of adenosine and alter the downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure, indicating its potential use in the treatment of hypertension and other cardiovascular diseases. In the central nervous system, DPCPX has been shown to modulate neurotransmission and affect cognitive function. DPCPX has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DPCPX is its selectivity for the A1 receptor, which allows for precise modulation of adenosine signaling pathways. DPCPX is also relatively stable and has a long half-life, making it suitable for in vitro and in vivo experiments. However, the complex synthesis process of DPCPX can be a limitation, as it requires expertise in organic chemistry. Additionally, the high cost of DPCPX can limit its use in some research settings.
Orientations Futures
There are several future directions for the study of DPCPX. One potential area of research is in the development of novel therapeutics for cardiovascular diseases, such as hypertension and heart failure. Another area of research is in the study of the role of adenosine signaling pathways in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for DPCPX could increase its accessibility and use in scientific research.
In conclusion, DPCPX is a chemical compound that has significant potential in various scientific fields due to its selective antagonism of the adenosine A1 receptor. The synthesis method of DPCPX is complex, but its selectivity and stability make it suitable for scientific research. DPCPX has several biochemical and physiological effects, and its future directions include the development of novel therapeutics and the study of adenosine signaling pathways in various diseases.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, starting with the reaction between 3,4-difluorobenzylamine and 2-(chloromethyl)pyridine. The resulting compound is then reacted with piperidine, followed by the addition of a carbonyl group to form DPCPX. The synthesis process of DPCPX is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
DPCPX has been extensively studied in various scientific fields, including pharmacology, neurology, and cardiology. One of the primary applications of DPCPX is in the study of adenosine receptors, particularly the A1 receptor. DPCPX is a selective antagonist of the A1 receptor, which plays a critical role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propriétés
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-17-6-5-14(12-18(17)21)3-4-15-2-1-9-22(13-15)19(24)16-7-10-23(25)11-8-16/h5-8,10-12,15H,1-4,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFYJPGWMMILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])CCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.